molecular formula C15H22O7 B12762622 Gramilaurone CAS No. 135024-45-2

Gramilaurone

Cat. No.: B12762622
CAS No.: 135024-45-2
M. Wt: 314.33 g/mol
InChI Key: TYSOJSRFFIKNBS-DBTULTOZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gramilaurone typically involves the isolation of the compound from Fusarium species cultures. The process includes cultivating the fungus under specific conditions that promote the production of trichothecenes, followed by extraction and purification using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis and the need for specific fungal strains. advancements in biotechnology and fermentation processes have made it possible to produce this compound in larger quantities by optimizing the growth conditions of Fusarium species .

Chemical Reactions Analysis

Types of Reactions

Gramilaurone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or ketones, while reduction can produce alcohols or alkanes .

Mechanism of Action

Gramilaurone exerts its effects primarily by inhibiting eukaryotic protein synthesis. It binds to the ribosome and interferes with the elongation phase of translation, preventing the synthesis of new proteins. This action is similar to other trichothecenes, which are known to target the peptidyl transferase center of the ribosome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique among trichothecenes due to its specific structural features and the particular fungal strains that produce it. Its distinct epoxide group and sesquiterpenoid backbone contribute to its unique biological activities and make it a valuable compound for research .

Properties

CAS No.

135024-45-2

Molecular Formula

C15H22O7

Molecular Weight

314.33 g/mol

IUPAC Name

(1S,4S,6R,8S,9R,10S,12R,13S)-4,12,13-trihydroxy-9-(hydroxymethyl)-6,10-dimethyl-3,14-dioxatetracyclo[6.5.1.01,10.04,9]tetradecan-5-one

InChI

InChI=1S/C15H22O7/c1-7-3-9-13(5-16)12(2)4-8(17)11(19)14(12,22-9)6-21-15(13,20)10(7)18/h7-9,11,16-17,19-20H,3-6H2,1-2H3/t7-,8-,9+,11+,12+,13-,14+,15-/m1/s1

InChI Key

TYSOJSRFFIKNBS-DBTULTOZSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@]3([C@@]4(C[C@H]([C@@H]([C@@]4(O2)CO[C@@]3(C1=O)O)O)O)C)CO

Canonical SMILES

CC1CC2C3(C4(CC(C(C4(O2)COC3(C1=O)O)O)O)C)CO

Origin of Product

United States

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